molecular formula C20H24N6O2S B2675395 N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034340-16-2

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2675395
CAS No.: 2034340-16-2
M. Wt: 412.51
InChI Key: ZQYPKRFOFVYOFZ-UHFFFAOYSA-N
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Description

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound known for its versatile applications in scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a suitable diketone.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced through sulfonylation reactions using sulfonyl chlorides and amines.

    Final Coupling: The final step involves coupling the quinoxaline and pyrazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives.

Scientific Research Applications

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its quinoxaline core and pyrazole ring provide a versatile platform for further functionalization, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-26-14-16(13-22-26)29(27,28)25-20-19(21-12-11-15-7-3-2-4-8-15)23-17-9-5-6-10-18(17)24-20/h5-7,9-10,13-14H,2-4,8,11-12H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYPKRFOFVYOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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